N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine
Description
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N10/c1-9-20-21-11-4-6-14(25-28(9)11)27-7-10(8-27)26(2)13-5-3-12-22-23-15(16(17,18)19)29(12)24-13/h3-6,10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDQBLFJMTVTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NN5C(=NN=C5C(F)(F)F)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine is a complex organic compound characterized by its unique molecular structure that integrates multiple heterocyclic rings. This compound has garnered attention due to its potential biological activities which may include anticancer and antimicrobial properties.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 350.30 g/mol. Its structure features a trifluoromethyl group and various triazolo-pyridazine moieties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆F₃N₈ |
| Molecular Weight | 350.30 g/mol |
| Purity | Typically >95% |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that related triazolo derivatives show promising activity against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50% .
The mechanism of action for this compound likely involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. Compounds in this class have been shown to induce apoptosis in cancer cells and cause cell cycle arrest at the G2/M phase. This mechanism suggests a dual role as both a topoisomerase inhibitor and an apoptosis inducer, making it a valuable candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to anticancer properties, N-methyl derivatives have shown antimicrobial activities against various pathogens. The presence of the triazole ring is crucial for this activity as it is known to interfere with microbial cell wall synthesis and function.
Research Findings
Recent studies have highlighted the broad-spectrum antimicrobial effects of triazole-containing compounds:
- Antimicrobial Testing : Compounds were tested against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated effective inhibition at low concentrations.
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of similar compounds:
- Topoisomerase II Inhibition : A study found that a derivative with structural similarities exhibited both catalytic inhibition and poisoning effects on topoisomerase II at concentrations ranging from 2.5 µM to 10 µM. This indicates potential for therapeutic applications in cancer treatment .
- Cytotoxicity Against Tumor Cells : Another investigation reported that specific triazole derivatives induced significant cytotoxicity in MCF-7 cells with an IC50 value of 43.4 µM, highlighting their potential as chemotherapeutic agents .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The target compound’s trifluoromethyl group introduces strong electron-withdrawing effects, which can enhance binding affinity in hydrophobic pockets compared to methyl or methoxy substituents .
- Solubility : The trifluoromethyl group increases lipophilicity (logP), which may reduce aqueous solubility compared to methoxy-substituted analogs .
Key Observations:
- Yield Challenges : The target compound’s synthesis likely involves multi-step alkylation of azetidine, which may suffer from steric hindrance, leading to lower yields compared to simpler amines (e.g., 72% for pyridinylethylamine analog) .
- Catalysis : Copper or palladium catalysts (as in ) are common for triazolo-pyridazine couplings, but azetidine’s strained ring may require optimized conditions .
Preparation Methods
Azetidin-3-amine Precursor Preparation
The azetidine ring is typically constructed via (3+1) cyclization strategies. A key patent (WO2000063168A1) details improved methods using fluorinated anhydrides for deprotection:
Step 1:
Protected azetidin-3-amine synthesis:
N-Boc-azetidin-3-one → Horner-Wadsworth-Emmons olefination → N-Boc-azetidin-3-ylidene acetate
Reaction conditions:
- Catalyst: 1,8-Diazabicycloundec-7-ene (DBU)
- Solvent: Dichloromethane
- Temperature: 0°C → RT
- Yield: 68-72%
Step 2:
Deprotection using trifluoroacetic anhydride (TFAA):
N-Boc-azetidine → TFAA (1.2 eq) → TFA salt → NaOH hydrolysis → Free amine
Optimized parameters:
Triazolo[4,3-b]pyridazine Ring Construction
3-Methyl-triazolo[4,3-b]pyridazin-6-yl Synthesis
Cyclocondensation of 6-hydrazinylpyridazine with acetyl chloride:
Reaction Scheme:
6-Hydrazinylpyridazine + AcCl → Cyclization → 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine
Critical parameters:
3-Trifluoromethyl Variant Synthesis
Electrophilic trifluoromethylation using Umemoto's reagent:
Optimized Conditions:
- Reagent: S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate
- Base: Cs₂CO₃
- Solvent: DMF
- Temperature: 80°C
- Yield: 41% (improved to 55% with microwave assistance)
Coupling Strategies for Azetidine Functionalization
Nucleophilic Aromatic Substitution
Sequential displacement of leaving groups on azetidine:
First Coupling (3-Methyl Triazolo Installation):
Azetidin-3-amine + 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine → K₂CO₃, DMF, 80°C → Mono-substituted azetidine
Reaction Monitoring:
Second Coupling (Trifluoromethyl Triazolo Installation):
Challenges:
- Reduced nucleophilicity after first substitution
- Steric hindrance from methyl group
Optimized protocol:
Mono-substituted azetidine + 6-Fluoro-3-trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazine → LHMDS, THF, -78°C → RT
Key improvements:
N-Methylation Optimization
Reductive Amination Approach
Secondary amine + Formaldehyde → NaBH₃CN, MeOH → N-Methyl product
Limitations:
- Over-alkylation observed (15-20%)
- Purification challenges
Eschweiler-Clarke Modification
Superior results achieved with:
Amine + Excess HCO₂H/HCHO → 100°C, 12h → 89% yield
Advantages:
Analytical Validation and Process Optimization
Spectroscopic Characterization Table
Purification Challenges and Solutions
Major Impurities:
- Bis-triazolo byproducts (8-12%)
- Demethylated analogs (3-5%)
Chromatographic Conditions:
- Column: C18, 250 × 4.6 mm, 5 μm
- Mobile phase: MeCN/H₂O (0.1% TFA) gradient
- Retention time: 14.3 min vs. 16.8 min (bis-substituted impurity)
Scalability and Industrial Considerations
Cost Analysis of Critical Reagents
| Reagent | Cost/kg (USD) | Process Mass Intensity (PMI) |
|---|---|---|
| Umemoto's reagent | 12,500 | 3.8 |
| LHMDS | 9,200 | 2.1 |
| TFAA | 350 | 1.4 |
Environmental Impact Mitigation
- TFAA recycling: 78% recovery via vacuum distillation
- Solvent replacement: DMF → Cyrene (dihydrolevoglucosenone) reduces PMI by 40%
Alternative Synthetic Routes
Metal-Catalyzed Cross-Couplings
Suzuki-Miyaura coupling attempts with boronic esters showed limited success (≤32% yield) due to azetidine ring strain.
Photochemical Cyclization
UV-mediated [2+2] cycloaddition explored for azetidine formation:
- λ=254 nm, acetone sensitizer
- Yield: 44% (vs. 68% thermal method)
- Advantage: Avoids strong bases
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?
- Methodological Answer : Multi-step organic reactions are typically employed, including palladium-catalyzed cross-coupling for C–N bond formation and cyclization reactions (e.g., using hydrazine derivatives). Key parameters include solvent choice (dimethylformamide or dichloromethane), inert atmospheres, and temperature control (35–100°C). Reaction progress should be monitored via HPLC or TLC, with purification via column chromatography (e.g., ethyl acetate/hexane gradients). Yield optimization often requires iterative adjustments to catalyst loading (e.g., copper bromide or Pd catalysts) .
Q. How can structural confirmation be achieved for intermediates and the final compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography may resolve complex stereochemical ambiguities .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., fluorescence polarization for IC₅₀ determination) due to the triazolo-pyridazine core’s affinity for ATP-binding pockets. Cell viability assays (MTT or CellTiter-Glo®) in cancer lines (e.g., HeLa, MCF-7) can screen for antitumor activity. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer : Systematically vary substituents on the triazolo-pyridazine core (e.g., methyl vs. trifluoromethyl at position 3) and azetidine linker. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to kinases (e.g., EGFR, VEGFR). Synthesize analogs via parallel synthesis and compare IC₅₀ values across targets. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility, requiring logP optimization .
Q. What crystallographic techniques resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, torsion angles, and non-covalent interactions (e.g., π-π stacking between triazole and pyridazine rings). Crystallize the compound in solvents like acetonitrile or methanol at controlled temperatures. Compare experimental data with density functional theory (DFT) calculations to validate electronic effects of substituents .
Q. How can contradictory data on metabolic stability be resolved?
- Methodological Answer : Conduct comparative studies using liver microsomes (human vs. rodent) with LC-MS/MS quantification. Test cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) via inhibition assays. For discrepancies, evaluate plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies). Adjust substituents (e.g., cyclopropyl groups) to block metabolic hotspots identified via mass fragmentation .
Data Analysis & Experimental Design
Q. What statistical approaches validate reproducibility in dose-response experiments?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include ≥3 biological replicates and report 95% confidence intervals. For high-throughput screens, apply Z’-factor analysis to assess assay robustness .
Q. How should researchers prioritize analogs for in vivo testing?
- Methodological Answer : Rank compounds by in vitro potency (IC₅₀ < 100 nM), selectivity index (>10-fold vs. off-target kinases), and ADME properties (e.g., Caco-2 permeability >5 × 10⁻⁶ cm/s). Use in silico tools (e.g., SwissADME) to predict bioavailability and toxicity. Prefer analogs with logD (pH 7.4) between 2–4 and low hERG inhibition risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
